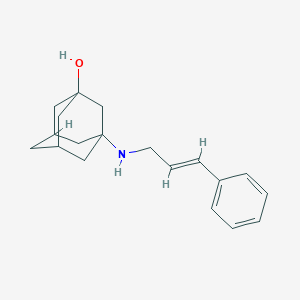![molecular formula C23H23ClFNO3 B271958 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B271958.png)
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol, also known as Compound A, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as beta-adrenergic receptor agonists, which are known to have a wide range of physiological effects.
Mécanisme D'action
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A exerts its physiological effects by binding to and activating beta-adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has potent bronchodilator effects, which are mediated through the relaxation of smooth muscle in the airways. It also has positive inotropic and chronotropic effects on the heart, which result in increased cardiac output and improved cardiac function. Additionally, it has been shown to have lipolytic effects, which make it a promising candidate for the treatment of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A in laboratory experiments is its high potency and selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-adrenergic receptor activation. However, one of the limitations of using this compound A is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A. One area of interest is the development of more potent and selective beta-adrenergic receptor agonists for use in the treatment of respiratory and cardiovascular diseases. Another area of interest is the development of compounds that can selectively target specific beta-adrenergic receptor subtypes, which could lead to more targeted and effective therapies. Finally, there is potential for the development of compounds that can modulate the downstream signaling pathways activated by beta-adrenergic receptor activation, which could lead to the development of novel therapeutic approaches.
Méthodes De Synthèse
The synthesis of 2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A involves a series of chemical reactions that can be carried out in the laboratory. The starting material for the synthesis is 2-chloro-6-fluorobenzyl alcohol, which is converted to the corresponding benzyl ether using 3-methoxybenzyl chloride. The resulting intermediate is then coupled with 1-phenylethanol using an amine coupling reagent to give this compound A.
Applications De Recherche Scientifique
2-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol A has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent bronchodilator effects, which make it a promising candidate for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure, as well as in the treatment of obesity and diabetes.
Propriétés
Formule moléculaire |
C23H23ClFNO3 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H23ClFNO3/c1-28-23-12-16(13-26-14-21(27)17-6-3-2-4-7-17)10-11-22(23)29-15-18-19(24)8-5-9-20(18)25/h2-12,21,26-27H,13-15H2,1H3 |
Clé InChI |
KQJCQXKAGFDYIY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
SMILES canonique |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=C(C=CC=C3Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)
![1-{3-[(4-Methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271894.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)
![1-{3-[(3,4-Dimethoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271898.png)